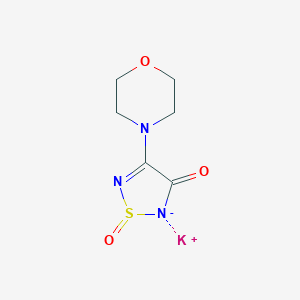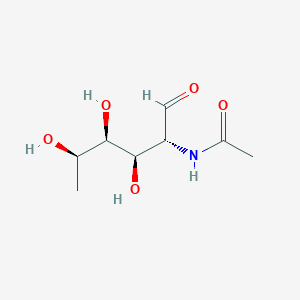
rac-Nicotine 1-Oxide
Descripción general
Descripción
Nicotine-N-oxide is a metabolite of nicotine, which is a naturally occurring alkaloid found in tobacco plants. This compound is formed through the oxidation of nicotine and plays a significant role in the metabolism and detoxification of nicotine in the human body. Nicotine-N-oxide is less toxic than nicotine and is often used in scientific research to study the metabolic pathways and effects of nicotine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotine-N-oxide can be synthesized through the oxidation of nicotine using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the complete conversion of nicotine to nicotine-N-oxide.
Industrial Production Methods
In industrial settings, nicotine-N-oxide is produced through a similar oxidation process but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Nicotine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of nicotine-N-oxide can lead to the formation of other metabolites.
Reduction: Nicotine-N-oxide can be reduced back to nicotine under certain conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Further oxidized metabolites of nicotine.
Reduction: Nicotine.
Substitution: Various substituted derivatives of nicotine-N-oxide.
Aplicaciones Científicas De Investigación
Nicotine-N-oxide is widely used in scientific research due to its role in nicotine metabolism. Some of its applications include:
Chemistry: Studying the oxidation and reduction reactions of nicotine and its derivatives.
Biology: Investigating the metabolic pathways of nicotine in the human body.
Medicine: Researching the detoxification processes of nicotine and developing potential treatments for nicotine addiction.
Industry: Used in the production of nicotine replacement therapies and other pharmaceutical products.
Mecanismo De Acción
Nicotine-N-oxide exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in the release of neurotransmitters such as dopamine, which play a role in the addictive properties of nicotine. The oxidation of nicotine to nicotine-N-oxide reduces its affinity for these receptors, thereby decreasing its addictive potential.
Comparación Con Compuestos Similares
Similar Compounds
Cotinine: Another major metabolite of nicotine, formed through the oxidation of nicotine.
Anabasine: An alkaloid found in tobacco plants, structurally similar to nicotine.
Anatabine: Another alkaloid found in tobacco, with similar pharmacological properties to nicotine.
Nornicotine: A metabolite of nicotine, formed through the demethylation of nicotine.
Uniqueness of Nicotine-N-oxide
Nicotine-N-oxide is unique in its role as a detoxification product of nicotine. Unlike other metabolites, it is less toxic and has a lower affinity for nicotinic acetylcholine receptors, making it a valuable compound for studying the metabolic pathways and effects of nicotine.
Propiedades
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKVHQFWVYXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)





